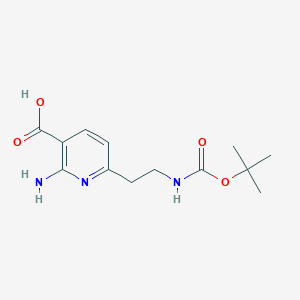
Methyl 3-(hydroxymethyl)pyridine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-(hydroxymethyl)pyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives It is characterized by the presence of a hydroxymethyl group attached to the third position of the pyridine ring and a carboxylate ester group at the second position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-(hydroxymethyl)pyridine-2-carboxylate can be achieved through several methods. One common approach involves the reaction of methyl 2-chloronicotinate with formaldehyde in the presence of a base such as potassium carbonate. The reaction is typically carried out in an anhydrous solvent like dimethylformamide (DMF) at elevated temperatures (around 100°C) under a nitrogen atmosphere for several hours .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions: Methyl 3-(hydroxymethyl)pyridine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.
Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed:
Oxidation: Methyl 3-(carboxymethyl)pyridine-2-carboxylate.
Reduction: Methyl 3-(hydroxymethyl)pyridine-2-methanol.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Methyl 3-(hydroxymethyl)pyridine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme-catalyzed reactions involving pyridine derivatives.
Industry: Used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of Methyl 3-(hydroxymethyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. For instance, in biological systems, it may act as a substrate for enzymes that catalyze oxidation-reduction reactions. The hydroxymethyl group can undergo enzymatic oxidation, leading to the formation of reactive intermediates that participate in various biochemical pathways .
Comparación Con Compuestos Similares
- Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate
- Methyl 6-(hydroxymethyl)pyridine-2-carboxylate
- 2-Methyl-3-hydroxymethyl pyridine
Comparison: Methyl 3-(hydroxymethyl)pyridine-2-carboxylate is unique due to the specific positioning of the hydroxymethyl and carboxylate ester groups on the pyridine ring. This structural arrangement imparts distinct chemical reactivity and biological activity compared to its analogs. For example, Methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate has a thieno ring fused to the pyridine, which alters its electronic properties and reactivity .
Propiedades
Fórmula molecular |
C8H9NO3 |
|---|---|
Peso molecular |
167.16 g/mol |
Nombre IUPAC |
methyl 3-(hydroxymethyl)pyridine-2-carboxylate |
InChI |
InChI=1S/C8H9NO3/c1-12-8(11)7-6(5-10)3-2-4-9-7/h2-4,10H,5H2,1H3 |
Clave InChI |
CYHLZFVNJWXQOT-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=C(C=CC=N1)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![2-sulfanyl-N-[(2E,6E)-3,7,11-trimethyldodeca-2,6,10-trienyl]benzamide](/img/structure/B14854408.png)



![2-(Trifluoromethyl)[1,2,4]triazolo[1,5-A]pyridine-6-carbaldehyde](/img/structure/B14854433.png)

![4-chloro-N-[3-(4-fluorobenzyl)-4-hydroxy-2-oxo-1(2H)-pyridinyl]benzenecarboxamide](/img/structure/B14854450.png)




